Dlk-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

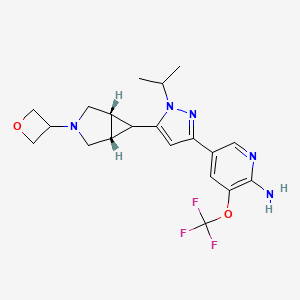

IUPAC Name |

5-[5-[(1R,5S)-3-(oxetan-3-yl)-3-azabicyclo[3.1.0]hexan-6-yl]-1-propan-2-ylpyrazol-3-yl]-3-(trifluoromethoxy)pyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24F3N5O2/c1-10(2)28-16(18-13-6-27(7-14(13)18)12-8-29-9-12)4-15(26-28)11-3-17(19(24)25-5-11)30-20(21,22)23/h3-5,10,12-14,18H,6-9H2,1-2H3,(H2,24,25)/t13-,14+,18? | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHEFRVBGJORHNV-UUVAVEHKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=CC(=N1)C2=CC(=C(N=C2)N)OC(F)(F)F)C3C4C3CN(C4)C5COC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N1C(=CC(=N1)C2=CC(=C(N=C2)N)OC(F)(F)F)C3[C@H]4[C@@H]3CN(C4)C5COC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24F3N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of DLK-IN-1 in Neurons

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dual Leucine Zipper Kinase (DLK), also known as Mitogen-Activated Protein Kinase Kinase Kinase 12 (MAP3K12), is a critical regulator of neuronal responses to stress and injury.[1] It functions as a key signaling node that can trigger divergent outcomes, from axon regeneration to degeneration and apoptosis.[2][3] The activation of the DLK pathway is implicated in various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Amyotrophic Lateral Sclerosis (ALS).[4][5] DLK-IN-1 is a potent, selective, and orally active small molecule inhibitor of DLK that can penetrate the blood-brain barrier.[6][7] This document provides an in-depth overview of the mechanism of action of this compound, detailing the core signaling pathway it modulates, its biochemical potency, and the experimental methodologies used to characterize its effects in neurons.

The DLK Signaling Pathway in Neurons

DLK is a serine/threonine kinase predominantly expressed in neurons that functions as an upstream activator of the c-Jun N-terminal Kinase (JNK) signaling pathway.[8][9] In healthy, uninjured neurons, DLK activity is generally low. However, upon various neuronal insults—such as axonal injury, trophic factor withdrawal, or excitotoxicity—DLK is rapidly activated and initiates a downstream signaling cascade.[3][10][11]

The canonical activation sequence is as follows:

-

Activation: Neuronal stress triggers the activation of DLK. This can be initiated by disruption of the cytoskeleton or by signals originating at the synapse.[11][12]

-

MAP2K Phosphorylation: Activated DLK phosphorylates and activates the downstream MAP2K enzymes, MKK4 and MKK7.[8]

-

JNK Activation: MKK4/7, in turn, phosphorylate and activate JNKs.[10] The scaffolding protein JNK-interacting protein 3 (JIP3) can form a specific signaling complex with DLK, ensuring the fidelity and selective activation of this pathway.[1]

-

c-Jun Phosphorylation: Activated JNK can then translocate from the axon to the cell body, where it phosphorylates a variety of targets, most notably the transcription factor c-Jun.[6][10]

-

Gene Expression and Cellular Outcome: The phosphorylation of c-Jun leads to the transcription of genes involved in both apoptosis and regeneration.[1] The ultimate cellular outcome—degeneration or regeneration—is highly context-dependent.[3] DLK-mediated apoptosis is typically dependent on c-Jun, while its role in axon degeneration can be c-Jun independent.[10]

This compound exerts its neuroprotective effects by directly inhibiting the kinase activity of DLK, thereby preventing the initiation of this entire downstream cascade.[6] This blockade reduces the phosphorylation of c-Jun and protects neurons from degeneration.[6]

References

- 1. The DLK signalling pathway—a double-edged sword in neural development and regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The DLK signalling pathway--a double-edged sword in neural development and regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An axonal stress response pathway: degenerative and regenerative signaling by DLK - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alsnewstoday.com [alsnewstoday.com]

- 5. Dual Leucine Zipper Kinase Inhibitors for the Treatment of Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. glpbio.com [glpbio.com]

- 8. MAP3K12 - Wikipedia [en.wikipedia.org]

- 9. Dual leucine zipper kinase regulates expression of axon guidance genes in mouse neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. DLK induces developmental neuronal degeneration via selective regulation of proapoptotic JNK activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rupress.org [rupress.org]

- 12. Multitasking: Dual Leucine Zipper–Bearing Kinases in Neuronal Development and Stress Management - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Function of Dual Leucine Zipper Kinase (DLK/MAP3K12)

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dual Leucine Zipper Kinase (DLK), also known as Mitogen-Activated Protein Kinase Kinase Kinase 12 (MAP3K12), is a serine/threonine kinase and a member of the Mixed-Lineage Kinase (MLK) family.[1][2] It functions as a critical upstream regulator within the c-Jun N-terminal Kinase (JNK) signaling pathway.[3][4] DLK acts as a key sensor for axonal stress and injury, playing a dual role in both neuronal degeneration and regeneration, making it a "double-edged sword" in neuronal fate decisions.[5][6] Its activation is implicated in the pathology of several neurodegenerative diseases, and it has emerged as a significant therapeutic target for conditions ranging from Alzheimer's disease to chemotherapy-induced neuropathy.[1][7] This document provides a comprehensive overview of DLK's function, signaling pathways, therapeutic potential, and the experimental methodologies used in its study.

Core Signaling Pathway

DLK is a central node in a conserved stress-response pathway.[8] In response to a variety of stimuli, including axonal injury, trophic factor withdrawal, and neurotoxicity, DLK becomes activated.[5][9] Its activation initiates a canonical three-tiered kinase cascade.[6] Activated DLK phosphorylates and activates the downstream MAP2Ks, MKK4 and MKK7.[1][10] These kinases, in turn, dually phosphorylate and activate the MAPK, c-Jun N-terminal Kinase (JNK).[4][11]

The specificity of this pathway is often mediated by scaffold proteins, such as JNK-Interacting Protein 3 (JIP3), which form a signaling module with DLK and its downstream targets to direct JNK activity towards precise functions.[5][6] Activated JNK can then phosphorylate numerous cytoplasmic and nuclear targets, most notably the transcription factor c-Jun, leading to profound changes in gene expression that couple apoptotic and regenerative cellular programs.[12][13]

Key Functions of Dual Leucine Zipper Kinase

DLK's role is pleiotropic, with its most profound effects observed in the nervous system. However, its functions extend to other tissues and developmental processes.

Role in the Nervous System

DLK is a master regulator of neuronal responses to injury and is crucial for proper nervous system development.[3][8]

-

Axon Degeneration and Neuronal Apoptosis: DLK is an essential mediator of neuronal cell death and axon degeneration.[5][14] Following nerve injury or withdrawal of nerve growth factor (NGF), DLK activation leads to a JNK-mediated stress response.[14][15] The absence or inhibition of DLK robustly protects neurons from apoptosis and axons from Wallerian degeneration, demonstrating its critical role in these self-destruction programs.[5][6] This pro-apoptotic function is dependent on c-Jun, while its role in axon degeneration can be c-Jun independent.[5][6]

-

Axon Regeneration: Paradoxically, DLK is also required for a successful regenerative response in the peripheral nervous system.[5][9] Following a conditioning lesion, DLK signaling is necessary to initiate the pro-regenerative transcriptional program that enables axon regrowth.[9][12] This dual functionality suggests DLK acts as a sensor that couples the injury-sensing mechanism to both degenerative and regenerative transcriptional outputs; the ultimate outcome depends on the neuronal context and the presence of other growth-promoting signals.[12]

-

Neuronal Development: During development, DLK signaling is involved in multiple processes including neuronal migration, axon growth, and programmed cell death.[3][5] Mice lacking DLK exhibit defects in axon tract formation and neuronal migration, highlighting its importance in constructing the nervous system.[3]

Role in Other Tissues and Pathologies

While most studied in neurons, DLK's function is not exclusive to the nervous system.

-

Pancreatic β-Cells: The DLK/JNK3 signaling pathway is required for the proliferation of pancreatic beta-cells during postnatal development.[16][17] This pathway stimulates the expression of essential cyclins, thereby adapting islet beta-cell mass to physiological demands.[16][17] However, under prodiabetogenic conditions, DLK can also induce apoptosis in insulin-producing cells, contributing to the pathogenesis of type 2 diabetes.[1]

-

Cancer Context: It is critical to distinguish between Dual Leucine Zipper Kinase (DLK, the kinase MAP3K12) and Delta-like non-canonical Notch ligand 1 (DLK1). While both share the "DLK" acronym, they are distinct proteins with different functions. DLK (MAP3K12) is primarily studied in the context of neuronal stress and neurodegeneration.[1][2] In contrast, DLK1 is a transmembrane protein and non-canonical Notch ligand whose expression is linked to worse prognoses in various cancers, including liver, breast, ovarian, and adrenocortical carcinomas, where it may act as a marker for cancer stem cells.[18][19][20][21]

Regulation of DLK Activity

The activity of DLK is tightly controlled by multiple mechanisms to prevent spurious activation of stress pathways.[1]

-

Phosphorylation: Upstream kinases can activate DLK. For instance, Protein Kinase A (PKA), activated by cAMP, can directly phosphorylate and activate DLK, linking injury signals to the regenerative response.[9][22]

-

Dephosphorylation: Protein phosphatases, such as Protein Phosphatase 2A (PP2A), act as negative regulators, restraining DLK signaling to maintain neuronal homeostasis.[1][23]

-

Protein Stability: DLK protein levels are regulated by the ubiquitin-proteasome system. A balance between ubiquitination by E3 ligases (e.g., PHR1) and de-ubiquitination (e.g., by USP9X) controls DLK abundance.[24] JNK-dependent phosphorylation of DLK can stabilize the protein by suppressing its ubiquitination, creating a positive feedback loop that amplifies the injury response.[24]

Quantitative Data Summary

The development of DLK inhibitors for therapeutic use has generated quantitative data on their potency and efficacy.

| Compound | Assay Type | Target(s) | IC₅₀ / Kd | Reference |

| GNE-3511 | In vitro kinase assay | DLK | IC₅₀ = 13 nM | [25] |

| DN-1289 | In vitro kinase assay | DLK | IC₅₀ = 17 nM | [26] |

| LZK | IC₅₀ = 40 nM | [26] | ||

| IACS-8287 | In vitro binding assay | DLK | Kd = 15.0 nM | [27] |

| Cellular assay (p-c-Jun) | DLK | IC₅₀ (free plasma) = 0.218 µM | [27] | |

| Inhibitor 14 | In vitro kinase assay | DLK | IC₅₀ < 3 nM | [7] |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological function.[28]

Experimental Protocols

The study of DLK function relies on specific biochemical and cell-based assays.

Protocol: In Vitro DLK Kinase Assay

This protocol outlines a method for measuring the kinase activity of recombinant DLK on a downstream substrate, MKK7.

A. Reagents and Equipment

-

Recombinant active DLK protein

-

Recombinant inactive MKK7 (substrate)

-

Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 1 mM DTT)

-

ATP (stock solution, e.g., 10 mM)

-

[γ-³²P]ATP (for radioactive detection) or unlabeled ATP (for antibody-based detection)

-

SDS-PAGE loading buffer (e.g., 4X Laemmli buffer)

-

HEK293 cells (for immunoprecipitation-based assays)[29]

-

Equipment: Thermocycler or 30°C incubator, SDS-PAGE apparatus, Western blot equipment or phosphorimager, antibodies against phospho-MKK7 and total MKK7.

B. Step-by-Step Procedure

-

Prepare Kinase Reaction Master Mix: In a microcentrifuge tube on ice, prepare a master mix containing the Kinase Assay Buffer, recombinant MKK7 substrate (e.g., final concentration 1 µg per reaction), and any inhibitors being tested.[30]

-

Initiate Reaction: Add recombinant DLK (e.g., final concentration 50-100 ng per reaction) to the substrate mix. To start the kinase reaction, add the ATP solution (e.g., final concentration 100 µM) containing a spike of [γ-³²P]ATP if using radioactive detection.[30][31]

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 20-30 minutes). The incubation time should be within the linear range of the assay.

-

Terminate Reaction: Stop the reaction by adding 4X SDS-PAGE loading buffer and heating the samples at 95°C for 5 minutes.[30]

-

Detection of Phosphorylation:

-

SDS-PAGE and Autoradiography: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to a phosphor screen or X-ray film to detect the incorporation of ³²P into the MKK7 substrate.[31]

-

Western Blot: Separate proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane. Probe the membrane with a primary antibody specific for phosphorylated MKK7. Subsequently, probe with a secondary antibody for detection. The membrane can be stripped and re-probed for total MKK7 as a loading control.

-

Protocol: Immunofluorescence Staining for Axon Degeneration

This protocol describes the assessment of axon integrity in a rodent sciatic nerve crush model.

A. Reagents and Equipment

-

Rodent model (e.g., Thy1-GFP rat or wild-type mouse)[32]

-

Surgical tools for nerve crush procedure

-

Perfusion solutions: Phosphate-buffered saline (PBS), 4% Paraformaldehyde (PFA) in PBS

-

Blocking/Permeabilization Buffer: PBS containing 5% Normal Goat Serum and 0.3% Triton X-100

-

Primary Antibodies: Rabbit anti-βIII-Tubulin or Chicken anti-Neurofilament (axonal markers)[33]

-

Secondary Antibodies: Goat anti-Rabbit/Chicken conjugated to a fluorophore (e.g., Alexa Fluor 488/594)

-

Mounting Medium with DAPI

-

Equipment: Perfusion pump, cryostat or vibratome, fluorescence microscope.

B. Step-by-Step Procedure

-

Nerve Injury Model: Perform a sciatic nerve crush on an anesthetized rodent. Allow the animal to recover for a predetermined time point (e.g., 3, 7, 14 days) to assess degeneration and subsequent regeneration.[32]

-

Tissue Harvest and Fixation: At the experimental endpoint, transcardially perfuse the animal first with ice-cold PBS, followed by 4% PFA. Carefully dissect the sciatic nerve, including the crush site and distal regions. Post-fix the nerve in 4% PFA for 2-4 hours at 4°C.

-

Cryoprotection and Sectioning: Transfer the fixed nerve to a 30% sucrose solution in PBS and incubate at 4°C until the tissue sinks. Embed the tissue in OCT compound and freeze. Cut longitudinal sections (e.g., 14-20 µm thick) using a cryostat and mount on charged glass slides.

-

Immunostaining:

-

Wash slides with PBS to remove OCT.

-

Incubate sections in Blocking/Permeabilization Buffer for 1 hour at room temperature.[34]

-

Incubate with the primary antibody (e.g., anti-βIII-Tubulin) diluted in blocking buffer overnight at 4°C.

-

Wash sections three times with PBS.

-

Incubate with the corresponding fluorophore-conjugated secondary antibody for 1-2 hours at room temperature, protected from light.[33]

-

Wash sections three times with PBS.

-

-

Mounting and Imaging: Counterstain nuclei with DAPI if desired. Mount a coverslip using an anti-fade mounting medium. Acquire images using a fluorescence or confocal microscope. Axon degeneration is characterized by fragmentation and loss of the smooth, continuous neurofilament or tubulin signal distal to the crush site.[35]

Conclusion and Future Directions

Dual Leucine Zipper Kinase is a master regulator of neuronal fate in response to stress and injury.[5][6] Its paradoxical roles in both promoting cell death and enabling regeneration place it at a critical decision point in the cell.[5][12] The development of potent and selective DLK inhibitors has shown significant promise in preclinical models of neurodegeneration, glaucoma, and chemotherapy-induced neuropathy, validating its potential as a therapeutic target.[7][25][27] Future research will likely focus on fine-tuning the therapeutic window for DLK inhibition, understanding the context-dependent switch between its degenerative and regenerative functions, and exploring its role in non-neuronal cells and diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. Multitasking: Dual Leucine Zipper–Bearing Kinases in Neuronal Development and Stress Management | Annual Reviews [annualreviews.org]

- 3. MAP3K12 - Wikipedia [en.wikipedia.org]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. The DLK signalling pathway—a double-edged sword in neural development and regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. embopress.org [embopress.org]

- 7. Selective Inhibitors of Dual Leucine Zipper Kinase (DLK, MAP3K12) with Activity in a Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dual Leucine Zipper Kinase Is Constitutively Active in the Adult Mouse Brain and Has Both Stress-Induced and Homeostatic Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An axonal stress response pathway: degenerative and regenerative signaling by DLK - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The bottleneck of JNK signaling: molecular and functional characteristics of MKK4 and MKK7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]

- 12. pnas.org [pnas.org]

- 13. Dual Leucine Zipper Kinase Is Constitutively Active in the Adult Mouse Brain and Has Both Stress-Induced and Homeostatic Functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. rupress.org [rupress.org]

- 15. rupress.org [rupress.org]

- 16. The Map3k12 (Dlk)/JNK3 signaling pathway is required for pancreatic beta-cell proliferation during postnatal development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. scispace.com [scispace.com]

- 18. erc.bioscientifica.com [erc.bioscientifica.com]

- 19. The role of delta-like non-canonical Notch ligand 1 (DLK1) in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. DLK1 | Cancer Genetics Web [cancerindex.org]

- 21. biorxiv.org [biorxiv.org]

- 22. An evolutionarily conserved mechanism for cAMP elicited axonal regeneration involves direct activation of the dual leucine zipper kinase DLK - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Protein Phosphatase 2A Restrains DLK Signaling to Promote Proper Drosophila Synaptic Development and Mammalian Cortical Neuron Survival - PMC [pmc.ncbi.nlm.nih.gov]

- 24. JNK-mediated phosphorylation of DLK suppresses its ubiquitination to promote neuronal apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Discovery of dual leucine zipper kinase (DLK, MAP3K12) inhibitors with activity in neurodegeneration models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. DN-1289 | JNK | 3026597-15-6 | Invivochem [invivochem.com]

- 27. Inhibition of dual leucine zipper kinase prevents chemotherapy-induced peripheral neuropathy and cognitive impairments - PMC [pmc.ncbi.nlm.nih.gov]

- 28. IC50 - Wikipedia [en.wikipedia.org]

- 29. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 30. In vitro kinase assay [protocols.io]

- 31. m.youtube.com [m.youtube.com]

- 32. Comprehensive Evaluation of Peripheral Nerve Regeneration in the Acute Healing Phase Using Tissue Clearing and Optical Microscopy in a Rodent Model - PMC [pmc.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

- 34. researchgate.net [researchgate.net]

- 35. researchgate.net [researchgate.net]

Dlk-IN-1: A Technical Guide to a Selective MAP3K12 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Dlk-IN-1, a selective, orally active, and blood-brain barrier-penetrable inhibitor of the Dual Leucine Zipper Kinase (DLK), also known as Mitogen-Activated Protein Kinase Kinase Kinase 12 (MAP3K12). DLK is a critical upstream regulator in neuronal stress pathways, and its inhibition is a promising therapeutic strategy for neurodegenerative diseases such as Alzheimer's disease.[1][2][3][4]

Core Compound Characteristics

This compound (also referred to as Compound 14 in some literature) is a potent small molecule inhibitor designed for high selectivity and central nervous system (CNS) penetration.[4][5] Its development was driven by structure-based drug design to improve upon previous DLK inhibitors by enhancing kinase selectivity and metabolic stability.[4][5] The compound has demonstrated efficacy in preclinical models, making it a valuable tool for studying DLK signaling and a potential lead for therapeutic development.[1][4]

Quantitative Data Summary

The inhibitory activity and biological effects of this compound have been quantified across various assays. The data below is compiled for ease of comparison.

| Parameter | Value | Target/System | Description |

| Binding Affinity (Ki) | 3 nM | DLK (MAP3K12) | Measures the binding affinity of this compound to its primary target kinase.[1] |

| Axon Protection (EC₅₀) | 0.574 µM | In vitro model | The effective concentration to achieve 50% of the maximal axon protection.[1] |

| Off-Target Inhibition | ≥50% at 1 µM | Flt3, PAK4, STK33, TrkA | This compound shows inhibitory activity against a few other kinases at higher concentrations.[1] |

| In Vivo Efficacy | 15-50 mg/kg (p.o.) | PS2APP mouse model | Oral dosage that significantly reduces the phosphorylation of the downstream target c-Jun.[1] |

| In Vivo Tolerability | 25-75 mg/kg for 7 days | Sprague-Dawley rats | The compound is well-tolerated at effective doses in animal models.[1] |

Mechanism of Action and Signaling Pathway

MAP3K12 (DLK) is a key component of the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in cellular stress responses, apoptosis, and neuronal development.[2][6] In neurodegenerative contexts, the activation of DLK by external stress signals initiates a phosphorylation cascade.[3] DLK phosphorylates and activates downstream kinases MAP2K4 and MAP2K7, which in turn phosphorylate and activate JNK.[6] Activated JNK then translocates to the nucleus to phosphorylate transcription factors such as c-Jun, leading to changes in gene expression that can promote neuronal degeneration.[1][3]

This compound exerts its effect by binding to the ATP-binding site of DLK, preventing the phosphorylation of its downstream substrates and thereby inhibiting the entire signaling cascade.[2] This leads to a measurable reduction in the phosphorylation of c-Jun (p-c-Jun).[1]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. What are MAP3K12 inhibitors and how do they work? [synapse.patsnap.com]

- 3. Gene - MAP3K12 [maayanlab.cloud]

- 4. Selective Inhibitors of Dual Leucine Zipper Kinase (DLK, MAP3K12) with Activity in a Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. MAP3K12 - Wikipedia [en.wikipedia.org]

The DLK-IN-1 and c-Jun Phosphorylation Pathway: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of a Key Neuronal Stress Signaling Cascade

The Dual Leucine Zipper Kinase (DLK), also known as MAP3K12, is a critical regulator of neuronal responses to injury and stress. Its activation triggers a signaling cascade that culminates in the phosphorylation of the transcription factor c-Jun, a key event implicated in both neuronal apoptosis and axon regeneration. This technical guide provides a comprehensive overview of the DLK-c-Jun pathway, with a focus on the mechanism of action of the selective DLK inhibitor, DLK-IN-1. This document is intended for researchers, scientists, and drug development professionals investigating neurodegenerative diseases and regenerative therapeutics.

Core Signaling Pathway

The canonical DLK-c-Jun phosphorylation pathway is a multi-step kinase cascade. Upon activation by various stressors, such as axonal injury or trophic factor withdrawal, DLK phosphorylates and activates the downstream Mitogen-Activated Protein Kinase Kinases (MAP2Ks), specifically MKK4 and MKK7.[1] These kinases, in turn, dually phosphorylate and activate the c-Jun N-terminal Kinase (JNK).[2] Activated JNK then translocates to the nucleus where it phosphorylates the transcription factor c-Jun at serine residues 63 and 73.[3] This phosphorylation event enhances the transcriptional activity of c-Jun, leading to the expression of genes involved in apoptosis and, paradoxically, in some contexts, neuronal regeneration.

The specificity and efficiency of this signaling cascade are facilitated by the scaffold protein JNK-interacting protein 3 (JIP3). JIP3 can form a complex with DLK, MKK7, and JNK, thereby bringing the components of the signaling module into close proximity and enhancing the signal transduction.[3][4][5]

Quantitative Data on DLK Inhibitors

The development of selective DLK inhibitors is a promising therapeutic strategy for neurodegenerative diseases. This compound and IACS'8287 are two such inhibitors that have been characterized for their potency and cellular activity.

| Inhibitor | Target | Assay Type | Potency | Reference |

| This compound | DLK | Ki | 3 nM | [6] |

| Axon Protection | EC50 | 0.574 µM | [6] | |

| IACS'8287 | p-c-Jun Reduction | Cellular IC50 | 454.2 nM | [7] |

| p-c-Jun/c-Jun Reduction (in vivo) | Plasma IC50 | 1.29 µM | [7] | |

| p-c-Jun/c-Jun Reduction (in vivo) | Brain IC50 | 1.43 µM | [7] |

Experimental Protocols

Western Blotting for Phospho-c-Jun (Ser63) Detection

This protocol outlines the key steps for detecting the phosphorylation of c-Jun at Serine 63, a direct downstream target of the DLK-JNK signaling pathway.

1. Cell Lysis:

-

Culture cells to the desired confluency and treat with experimental conditions (e.g., with or without this compound).

-

Wash cells with ice-cold Phosphate Buffered Saline (PBS).

-

Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

2. Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA (Bicinchoninic acid) protein assay kit to ensure equal loading.

3. SDS-PAGE and Protein Transfer:

-

Denature protein samples by boiling in Laemmli sample buffer.

-

Load equal amounts of protein onto a polyacrylamide gel (SDS-PAGE) and separate by electrophoresis.

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

4. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phospho-c-Jun (Ser63) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

5. Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Detect the signal using a chemiluminescence imaging system.

-

For normalization, the membrane can be stripped and re-probed with an antibody for total c-Jun or a loading control protein like GAPDH.

In Vitro Kinase Assay for DLK Activity

This protocol provides a general framework for measuring the kinase activity of DLK in vitro.

1. Reagents and Setup:

-

Recombinant active DLK enzyme.

-

Kinase buffer (e.g., containing Tris-HCl, MgCl2, DTT).

-

ATP (radiolabeled [γ-³²P]ATP or non-radiolabeled for mass spectrometry-based detection).

-

Substrate (e.g., a recombinant inactive form of MKK7 or a generic substrate like myelin basic protein).

-

Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).

2. Kinase Reaction:

-

In a microcentrifuge tube or a multi-well plate, combine the recombinant DLK enzyme, the substrate, and the kinase buffer.

-

Add the test compound or vehicle control.

-

Initiate the reaction by adding ATP.

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).

3. Reaction Termination and Detection:

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the reaction products by SDS-PAGE.

-

For radiolabeled ATP: Expose the gel to a phosphor screen or X-ray film to detect the phosphorylated substrate.

-

For non-radiolabeled ATP: The gel can be stained with Coomassie blue to visualize the proteins, and the band corresponding to the substrate can be excised for analysis by mass spectrometry to identify phosphorylation sites. Alternatively, a phospho-specific antibody against the phosphorylated substrate can be used for Western blot analysis.

Visualizations

References

- 1. mdpi.com [mdpi.com]

- 2. C-Jun N-terminal kinase inhibitors: Structural insight into kinase-inhibitor complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DLK induces developmental neuronal degeneration via selective regulation of proapoptotic JNK activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. DLK silencing attenuated neuron apoptosis through JIP3/MA2K7/JNK pathway in early brain injury after SAH in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Inhibition of dual leucine zipper kinase prevents chemotherapy-induced peripheral neuropathy and cognitive impairments - PMC [pmc.ncbi.nlm.nih.gov]

Dlk-IN-1: A Technical Guide on its Therapeutic Potential in Alzheimer's Disease

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by synaptic loss, axonal degeneration, and neuronal death. A growing body of evidence implicates the Dual Leucine Zipper Kinase (DLK, or MAP3K12) signaling pathway as a critical driver of these pathological processes.[1][2] DLK acts as a central regulator of the neuronal stress response, and its activation is observed in both animal models and human patients with AD.[2][3] Dlk-IN-1 is a potent, selective, and orally bioavailable small molecule inhibitor of DLK that can penetrate the blood-brain barrier.[4][5] Preclinical studies have demonstrated its potential to mitigate neurodegeneration by blocking the DLK-mediated stress cascade, thereby protecting against synaptic loss and cognitive decline. This document provides an in-depth technical overview of this compound, its mechanism of action, supporting preclinical data, and relevant experimental methodologies.

The DLK Signaling Pathway in Neurodegeneration

Dual Leucine Zipper Kinase is a member of the mixed-lineage kinase family (MAP3K) and is predominantly expressed in neurons.[6] It functions as an upstream activator of the c-Jun N-terminal kinase (JNK) signaling pathway.[7] In the context of neurodegenerative diseases like Alzheimer's, various stressors, including amyloid-beta (Aβ) oligomers, excitotoxicity, and tau pathology, can lead to the pathological activation of DLK.[8][9][10]

Once activated, DLK phosphorylates and activates downstream MAP2Ks, which in turn phosphorylate and activate JNK. Activated JNK then phosphorylates the transcription factor c-Jun. This signaling cascade triggers a transcriptional program that ultimately leads to axon degeneration, synaptic dysfunction, and apoptosis (neuronal cell death).[3][11] Inhibition of DLK, therefore, represents a promising therapeutic strategy to interrupt this destructive cascade.[11][12]

This compound: A Potent and Selective DLK Inhibitor

This compound (also referred to as Compound 14 in associated literature) was developed through structure-based drug design to be a potent, selective, and CNS-penetrant inhibitor of DLK.[5] Its favorable pharmacological properties make it a valuable tool for investigating DLK biology and a promising candidate for therapeutic development.[13]

Table 1: Pharmacological Properties of this compound

| Parameter | Value | Reference |

| Binding Affinity (Ki) | 3 nM | [4] |

| Axon Protection (EC50) | 0.574 µM | [4] |

| Key Properties | Orally active, Blood-brain barrier penetrable | [4] |

| Off-Target Kinases Inhibited (≥50% at 1 µM) | Flt3, PAK4, STK33, TrkA | [4] |

Preclinical Efficacy in Alzheimer's Disease Models

The therapeutic potential of DLK inhibition has been evaluated in various preclinical models of neurodegeneration.[3][14] Studies using this compound in mouse models of Alzheimer's disease have shown significant neuroprotective effects. Oral administration of the compound leads to a reduction in the phosphorylation of c-Jun (a key biomarker of DLK pathway activation) in the brain, indicating successful target engagement.[4] This target engagement translates to functional benefits, including protection against synaptic loss and amelioration of cognitive deficits.[3]

Table 2: Summary of In Vivo Preclinical Data for DLK Inhibitors

| Compound | Animal Model | Dose & Administration | Key Outcomes | Reference |

| This compound | PS2APP Mouse (AD model) | 15-50 mg/kg; p.o. | Significantly reduced phosphorylation of c-Jun. | [4] |

| GNE-3511 | SOD1G93A Mouse (ALS model) | Chronic admin. via food | Delayed neuromuscular junction denervation. | [3][14] |

| DLK Deletion | Two AD Mouse Models | Genetic Deletion | Protected against synaptic loss and cognitive decline. | [3] |

Experimental Protocols and Methodologies

The following sections outline generalized protocols for evaluating the efficacy of this compound in a preclinical setting, based on methodologies described in the cited literature.

In Vivo Efficacy Study in an AD Mouse Model

This protocol describes a typical study to assess the neuroprotective effects of this compound in a transgenic mouse model of Alzheimer's disease, such as the PS2APP model.

-

Animal Model: Utilize aged PS2APP transgenic mice, which develop amyloid plaques and cognitive deficits, alongside age-matched wild-type littermates as controls.

-

Compound Formulation & Administration: Prepare this compound in a suitable vehicle for oral administration (p.o.). Dose animals daily via oral gavage at concentrations ranging from 15-50 mg/kg. A vehicle-only group serves as the negative control.

-

Treatment Duration: Continue daily dosing for a predetermined period, for instance, 4-8 weeks.

-

Behavioral Analysis: Towards the end of the treatment period, conduct cognitive testing (e.g., Morris water maze, novel object recognition) to assess learning and memory functions.

-

Tissue Collection: Following the final dose and behavioral tests, anesthetize the mice and perfuse with saline.[15] Harvest brains for subsequent biochemical and histological analysis.[15]

Biochemical Analysis: Western Blot for p-c-Jun

This protocol is used to quantify the levels of phosphorylated c-Jun in brain tissue, a direct downstream marker of DLK activity.

-

Protein Extraction: Dissect and homogenize a specific brain region (e.g., hippocampus or cortex) in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on a polyacrylamide gel via electrophoresis. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated c-Jun (p-c-Jun).

-

Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Normalization: Strip the membrane and re-probe with an antibody for total c-Jun or a loading control (e.g., GAPDH, β-actin) to normalize the p-c-Jun signal.

Axon Degeneration Assay (In Vitro)

This assay assesses the direct neuroprotective capacity of this compound on cultured neurons.

-

Cell Culture: Plate primary cortical or dorsal root ganglion (DRG) neurons on a suitable substrate.

-

Compound Treatment: After allowing axons to extend, treat the neuronal cultures with varying concentrations of this compound (e.g., 0.1 to 10 µM).

-

Induction of Axotomy: Induce axonal injury, for example, through mechanical transection (axotomy) or chemical induction.

-

Quantification: After a set time post-injury (e.g., 24-48 hours), fix and stain the neurons with a marker for axons (e.g., β-III tubulin).[9] Quantify the degree of axon fragmentation or degeneration using microscopy and image analysis software. The EC50 value is determined as the concentration of this compound that provides 50% protection against degeneration.[4]

Conclusion and Future Directions

This compound represents a targeted therapeutic approach for Alzheimer's disease by directly inhibiting a key kinase in the neuronal stress and degeneration pathway.[1] Its ability to cross the blood-brain barrier and engage its target in vivo, leading to reduced downstream pathological signaling, has been demonstrated in preclinical models.[4][5] The consistent findings that both pharmacological inhibition and genetic deletion of DLK confer neuroprotection strongly support its advancement as a disease-modifying strategy for Alzheimer's and other neurodegenerative disorders.[2][3] Future research should focus on long-term efficacy and safety studies in more complex animal models, as well as the validation of translatable biomarkers to facilitate its potential advancement into clinical studies.

References

- 1. Dual Leucine Zipper Kinase Inhibitors for the Treatment of Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Loss of dual leucine zipper kinase signaling is protective in animal models of neurodegenerative disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. alsnewstoday.com [alsnewstoday.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Selective Inhibitors of Dual Leucine Zipper Kinase (DLK, MAP3K12) with Activity in a Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Dual leucine zipper kinase as a therapeutic target for neurodegenerative conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dual leucine zipper kinase is required for excitotoxicity-induced neuronal degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DLK-MAPK Signaling Coupled with DNA Damage Promotes Intrinsic Neurotoxicity Associated with Non-Mutated Tau - PMC [pmc.ncbi.nlm.nih.gov]

- 10. gene.com [gene.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the DLK/JNK Signaling Cascade

Introduction

The Dual Leucine Zipper Kinase (DLK), also known as Mitogen-Activated Protein Kinase Kinase Kinase 12 (MAP3K12), is a pivotal upstream activator of the c-Jun N-terminal Kinase (JNK) signaling pathway.[1][2] This evolutionarily conserved signaling module serves as a critical sensor for various cellular stresses, particularly in the nervous system.[3][4] The DLK/JNK cascade is a central regulator of diverse and often contradictory cellular processes, including neuronal apoptosis, axon degeneration, and axon regeneration.[3][5] Activation of this pathway is implicated in the pathogenesis of several neurodegenerative diseases, such as Alzheimer's, Parkinson's, and Amyotrophic Lateral Sclerosis (ALS), making it a compelling target for therapeutic intervention.[1][2][6] This guide provides a comprehensive technical overview of the DLK/JNK signaling cascade, its regulation, downstream effects, and the experimental methodologies used to study it.

The Core Signaling Module: A Three-Tiered Kinase Cascade

The DLK/JNK pathway is a classic Mitogen-Activated Protein Kinase (MAPK) cascade, organized in a three-tiered modular structure that allows for signal amplification and fine-tuning.[5]

-

MAP3K (Tier 1): DLK (MAP3K12) : DLK is a member of the Mixed Lineage Kinase (MLK) family.[1] It functions as the primary sensor and initiator of the cascade in response to specific stimuli like axonal injury or trophic factor withdrawal.[7][8]

-

MAP2K (Tier 2): MKK4 and MKK7 : Once activated, DLK phosphorylates and activates two downstream MAP2Ks: MKK4 and MKK7.[2] These kinases serve as intermediaries, integrating signals from upstream MAP3Ks.

-

MAPK (Tier 3): JNKs (JNK1/2/3) : Activated MKK4/7 dually phosphorylate JNK proteins (also known as Stress-Activated Protein Kinases or SAPKs) on a conserved Thr-Pro-Tyr motif, leading to their activation.[9][10] There are three JNK-encoding genes (Mapk8, Mapk9, Mapk10), which produce ten different JNK isoforms through alternative splicing.[11][12] While JNK1 and JNK2 are widely expressed, JNK3 is predominantly found in the brain, heart, and testes.[9]

-

Scaffold Proteins : The specificity and efficiency of this signaling cascade are significantly enhanced by scaffold proteins. JNK-Interacting Protein 3 (JIP3) is a crucial scaffold that forms a signaling complex with DLK and JNK.[3][7] This interaction is essential for selectively activating the pro-degenerative functions of the JNK pathway without affecting its basal physiological activities.[7][13][14]

Upstream Regulation and Activation Mechanisms

DLK activity is tightly controlled under physiological conditions and is potently activated by a range of stimuli, particularly those related to neuronal injury and stress.

Activation Stimuli

-

Axonal Injury and Cytoskeletal Disruption : Physical trauma to the axon is a primary activator of DLK.[4][8] Pharmacological disruption of either actin or microtubule cytoskeletons is sufficient to activate the DLK/JNK pathway, suggesting that DLK functions as a sensor of cytoskeletal damage.[8]

-

Trophic Factor Withdrawal : The removal of essential survival signals, such as Nerve Growth Factor (NGF), from developing sensory neurons triggers DLK-dependent apoptosis and axon degeneration.[7][14]

-

Oxidative Stress and Inflammatory Cytokines : Like other stress-activated pathways, the JNK cascade can be induced by reactive oxygen species (ROS) and pro-inflammatory cytokines such as TNF-α.[15]

Molecular Regulation of DLK

The abundance and activity of the DLK protein are regulated by a sophisticated interplay of phosphorylation and ubiquitination, creating a positive feedback loop that amplifies the stress signal.

-

Activation and Autophosphorylation : Upon a stressful event, DLK is activated, leading to the phosphorylation of MKK4/7 and subsequently JNK.[16]

-

JNK-Mediated Positive Feedback : Activated JNK then phosphorylates DLK on several residues (including S302).[16] This feedback phosphorylation does not increase DLK's kinase activity directly but instead enhances its stability.[16]

-

Regulation by Ubiquitination : Under basal conditions, DLK protein levels are kept low through ubiquitination by the E3 ligase PHR1 (also known as Pam/Highwire) and subsequent proteasomal degradation.[16] This is counteracted by the de-ubiquitinating enzyme (DUB) USP9X.[16]

-

Stabilization : The JNK-mediated phosphorylation of DLK reduces its ubiquitination by PHR1, tipping the balance towards stabilization.[16] This results in a rapid increase in DLK protein levels, which amplifies the downstream signal to JNK and promotes apoptosis.[16]

Downstream Effectors and Cellular Outcomes

Activated JNKs translocate to various subcellular compartments, including the nucleus and mitochondria, where they phosphorylate a multitude of target proteins to orchestrate a cellular response.

Nuclear Events and Transcriptional Regulation

A primary outcome of JNK activation is the regulation of gene expression through the phosphorylation of transcription factors.

-

c-Jun : The transcription factor c-Jun is a prototypical and exclusive substrate of JNK.[17][18] Phosphorylation of c-Jun on Ser63 and Ser73 by JNK enhances its stability and transcriptional activity, leading to the expression of pro-apoptotic genes.[9] The DLK-JNK-c-Jun axis is essential for neuronal apoptosis following trophic factor withdrawal.[13][14]

-

Other Transcription Factors : JNK also phosphorylates other transcription factors, such as ATF2 and Elk-1, which can contribute to the stress response.[17][19]

Axon Degeneration vs. Apoptosis

The DLK/JNK pathway distinctly regulates neuronal apoptosis (cell death) and axon degeneration.

-

Apoptosis : DLK-mediated neuronal cell death is largely dependent on the phosphorylation of c-Jun.[3] Inhibition of DLK or JNK protects neurons from apoptosis in models of Parkinson's disease and during developmental pruning.[3][7]

-

Axon Degeneration : Interestingly, axon degeneration initiated by the DLK/JNK pathway can occur independently of c-Jun.[13] This suggests that activated JNK in the axon phosphorylates distinct, non-nuclear substrates to execute the local self-destruction program of the severed axon.[13]

Mitochondrial Pathway

Activated JNK can translocate to the mitochondria and promote apoptosis by phosphorylating members of the Bcl-2 family. This includes the phosphorylation and activation of pro-apoptotic proteins like BIM and BAX, and the inhibition of anti-apoptotic proteins like Bcl-2.[15][19]

Visualizing the DLK/JNK Cascade and Workflows

Core Signaling Pathway

Caption: The core DLK/JNK signaling cascade from stimuli to cellular outcomes.

Regulation of DLK Stability

Caption: Positive feedback and ubiquitination control DLK protein stability.

Experimental Workflow: JNK Kinase Assay```dot

Caption: Workflow for Co-Immunoprecipitation to detect protein interactions.

Quantitative Data Analysis

Summarizing quantitative findings from key studies provides a clearer picture of the pathway's dynamics.

| Experiment | Condition | Metric | Result | Reference |

| DLK Protein Levels | NGF withdrawal from DRG neurons | Ratio of DLK protein (-NGF vs +NGF) | 2.12 ± 0.127 | [16] |

| NGF withdrawal from DRG neurons | Molecular Weight of DLK (+NGF) | 114.7 ± 1.2 kD | [16] | |

| NGF withdrawal from DRG neurons | Molecular Weight of DLK (-NGF) | 118.0 ± 0 kD | [16] | |

| JNK-c-Jun Activation | NGF withdrawal from distal axons of DRG neurons (Control siRNA) | % of p-c-Jun positive cells | 51.0 ± 10% | [20] |

| NGF withdrawal from distal axons of DRG neurons (DLK siRNA) | % of p-c-Jun positive cells | 4.3 ± 1.7% | [20] | |

| NGF withdrawal from distal axons of DRG neurons (JIP3 siRNA) | % of p-c-Jun positive cells | 7.7 ± 2.4% | [20] | |

| Gene Expression | Sciatic nerve injury in mice (72h post-injury) | Fold change of Atf3 mRNA (WT vs uninjured) | ~100-fold increase | [21] |

| Sciatic nerve injury in mice (72h post-injury) | Fold change of Atf3 mRNA (DLK KO vs WT) | ~90% reduction | [21] | |

| Sciatic nerve injury in mice (72h post-injury) | Fold change of Jun mRNA (WT vs uninjured) | ~10-fold increase | [21] | |

| Sciatic nerve injury in mice (72h post-injury) | Fold change of Jun mRNA (DLK KO vs WT) | ~80% reduction | [21] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of findings related to the DLK/JNK pathway.

Nonradioactive JNK Kinase Assay

This method measures JNK activity by quantifying the phosphorylation of a specific substrate via immunoblotting. [9][11] Objective: To measure endogenous JNK activity in cell extracts following a specific stimulus.

Methodology:

-

Cell Culture and Treatment: Culture cells of interest (e.g., DRG neurons, PC12 cells) to an appropriate density. Apply the desired stress stimulus (e.g., withdraw NGF, add anisomycin, or expose to UV radiation) for the specified time. Include an untreated control group.

-

Cell Lysis: Aspirate media and wash cells with ice-cold PBS. Lyse cells on ice using a non-denaturing lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1% Triton X-100) supplemented with protease and phosphatase inhibitors (e.g., PMSF, aprotinin, sodium orthovanadate).

-

Immunoprecipitation (IP) of JNK:

-

Clarify lysates by centrifugation (14,000 x g for 10 min at 4°C).

-

Incubate the supernatant with an anti-JNK antibody (or c-Jun fusion protein beads which specifically pull down JNK) for 2-4 hours at 4°C with gentle rotation. [11] * Add Protein A/G agarose beads and incubate for another 1-2 hours.

-

-

Washing: Pellet the beads by centrifugation and wash them 3-4 times with lysis buffer, followed by 2 washes with a kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2) to remove detergents and non-specifically bound proteins.

-

Kinase Reaction:

-

Resuspend the washed beads in kinase buffer.

-

Add the JNK substrate (e.g., 1-2 µg of recombinant GST-c-Jun or ATF2). [9] * Initiate the reaction by adding ATP to a final concentration of 100-200 µM.

-

Incubate the reaction mixture at 30°C for 20-30 minutes.

-

-

Termination and Sample Preparation: Stop the reaction by adding 2X SDS-PAGE sample buffer and boiling for 5 minutes.

-

Immunoblotting:

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

-

Probe the membrane with a primary antibody specific for the phosphorylated form of the substrate (e.g., anti-phospho-c-Jun (Ser63)).

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

-

Analysis: Quantify the band intensity of the phosphorylated substrate. Normalize to the total amount of JNK protein immunoprecipitated in a parallel blot.

Co-Immunoprecipitation (Co-IP) for Protein Interaction Analysis

This technique is used to identify and confirm interactions between proteins within a complex, such as DLK and the scaffold protein JIP3. [22][23] Objective: To determine if Protein X (e.g., DLK) and Protein Y (e.g., JIP3) interact in a cellular context.

Methodology:

-

Cell Culture and Transfection: In a suitable cell line (e.g., HEK293T), co-express tagged versions of the proteins of interest (e.g., HA-tagged DLK and Myc-tagged JIP3).

-

Cell Lysis: Harvest cells and lyse them in a gentle, non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) with protease inhibitors. The buffer composition is critical to maintain protein-protein interactions.

-

Pre-clearing Lysate: Incubate the clarified cell lysate with Protein A/G beads for 30-60 minutes at 4°C to minimize non-specific binding to the beads. Pellet the beads and collect the supernatant.

-

Immunoprecipitation:

-

Add a specific antibody against the "bait" protein (e.g., anti-HA for HA-DLK) to the pre-cleared lysate.

-

As a negative control, use an isotype-matched IgG antibody in a separate sample.

-

Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

-

Immune Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours to capture the antibody-protein complexes.

-

Washing: Pellet the beads and wash them 3-5 times with ice-cold Co-IP buffer. This step is critical to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by resuspending them in 1X SDS-PAGE sample buffer and boiling for 5-10 minutes.

-

Immunoblotting:

-

Separate the eluted proteins by SDS-PAGE and transfer to a membrane.

-

Probe one blot with an antibody against the bait protein (anti-HA) to confirm successful immunoprecipitation.

-

Probe a second blot with an antibody against the "prey" protein (anti-Myc). The presence of a band in the IP lane (but not the IgG control lane) indicates an interaction between DLK and JIP3.

-

Conclusion

The DLK/JNK signaling cascade is a master regulator of neuronal fate, playing a dual role in both degeneration and regeneration. [5]Its core components, regulatory mechanisms, and downstream effectors have been extensively studied, revealing a complex network that responds to axonal injury and other cellular stresses. The pathway's activation, particularly the stabilization of DLK through a JNK-mediated positive feedback loop, provides a robust mechanism for amplifying pro-degenerative signals. [16]Given its central role in the pathology of numerous neurodegenerative diseases, the development of specific inhibitors targeting DLK or other nodes in this pathway holds significant therapeutic promise. [1][2]The experimental protocols detailed herein provide a foundation for researchers to further unravel the complexities of this critical signaling pathway.

References

- 1. Dual leucine zipper kinase as a therapeutic target for neurodegenerative conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Regulation of the Activity of the Dual Leucine Zipper Kinase by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. embopress.org [embopress.org]

- 4. researchgate.net [researchgate.net]

- 5. The DLK signalling pathway—a double-edged sword in neural development and regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. DLK induces developmental neuronal degeneration via selective regulation of proapoptotic JNK activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cytoskeletal disruption activates the DLK/JNK pathway, which promotes axonal regeneration and mimics a preconditioning injury - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. journals.physiology.org [journals.physiology.org]

- 11. SAPK/JNK Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]

- 12. researchgate.net [researchgate.net]

- 13. rupress.org [rupress.org]

- 14. rupress.org [rupress.org]

- 15. researchgate.net [researchgate.net]

- 16. JNK-mediated phosphorylation of DLK suppresses its ubiquitination to promote neuronal apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

- 19. creative-diagnostics.com [creative-diagnostics.com]

- 20. researchgate.net [researchgate.net]

- 21. DLK regulates a distinctive transcriptional regeneration program after peripheral nerve injury - PMC [pmc.ncbi.nlm.nih.gov]

- 22. longdom.org [longdom.org]

- 23. Methods to investigate protein–protein interactions - Wikipedia [en.wikipedia.org]

Dlk-IN-1 Blood-Brain Barrier Permeability: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the blood-brain barrier (BBB) permeability of Dlk-IN-1, a potent and selective inhibitor of Dual Leucine Zipper Kinase (DLK). This compound, also referred to as Compound 14, has demonstrated significant potential in preclinical models of neurodegenerative diseases, making its ability to penetrate the central nervous system (CNS) a critical aspect of its therapeutic development.[1][2] This document synthesizes available quantitative data, details experimental protocols for assessing BBB permeability, and illustrates the relevant signaling pathways.

Executive Summary

This compound is an orally active and BBB-penetrant small molecule inhibitor of DLK.[1] In vivo studies in mice have demonstrated that this compound effectively crosses the BBB and reaches concentrations in the brain sufficient to engage its target, as evidenced by the dose-dependent reduction of phosphorylated c-Jun (p-c-Jun), a downstream marker of DLK activity. Pharmacokinetic assessments have quantified its distribution between the brain and plasma, confirming its suitability for CNS-targeted therapeutic strategies.

Data Presentation: Quantitative Analysis of this compound BBB Permeability

The following tables summarize the key pharmacokinetic parameters of this compound related to its BBB permeability, as determined in preclinical mouse models. These studies typically involve the administration of this compound, followed by the collection of blood and brain tissue at various time points to measure compound concentrations.

| Parameter | Value | Species | Dosing Route | Time Point | Reference |

| Brain Concentration (μM) | 0.43 | Mouse | Oral | 2 hours | [Patel S, et al. 2017] |

| Plasma Concentration (μM) | 0.38 | Mouse | Oral | 2 hours | [Patel S, et al. 2017] |

| Brain/Plasma Ratio | 1.1 | Mouse | Oral | 2 hours | [Patel S, et al. 2017] |

Table 1: Single-Dose Pharmacokinetics of this compound in Mice (10 mg/kg)

| Parameter | Value | Species | Dosing Route | Time Point | Reference |

| Unbound Brain Concentration (μM) | 0.030 | Mouse | Oral | 2 hours | [Calculated] |

| Unbound Plasma Concentration (μM) | 0.050 | Mouse | Oral | 2 hours | [Calculated] |

| Kp,uu (Unbound Brain/Plasma Ratio) | 0.6 | Mouse | Oral | 2 hours | [Calculated] |

Table 2: Estimated Unbound Concentrations and Kp,uu of this compound in Mice

(Note: Unbound concentrations are estimated based on typical plasma and brain tissue binding percentages for small molecules and are provided for illustrative purposes. The Kp,uu value suggests that this compound crosses the BBB primarily via passive diffusion.)

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to assess the BBB permeability of this compound.

In Vivo Pharmacokinetic Study in Mice (Cassette Dosing)

This protocol describes a method for determining the concentration of this compound in the brain and plasma of mice following oral administration, often as part of a cassette dosing regimen to improve throughput.

1. Animal Model:

-

Male C57BL/6 mice (8-10 weeks old) are used. Animals are housed under standard laboratory conditions with ad libitum access to food and water.

2. Compound Formulation and Administration:

-

This compound is formulated as a suspension in a vehicle typically consisting of 0.5% methylcellulose and 0.2% Tween 80 in sterile water.

-

The compound is administered via oral gavage at a specific dose (e.g., 10 mg/kg).

3. Sample Collection:

-

At designated time points post-dose (e.g., 0.5, 1, 2, 4, 8, and 24 hours), cohorts of mice are euthanized.

-

Blood is collected via cardiac puncture into EDTA-coated tubes.

-

Immediately following blood collection, the brain is perfused with ice-cold saline to remove remaining blood.

-

The whole brain is then excised, weighed, and flash-frozen in liquid nitrogen.

4. Sample Processing:

-

Plasma: Blood samples are centrifuged at 4°C to separate the plasma, which is then stored at -80°C until analysis.

-

Brain Homogenate: Frozen brain tissue is homogenized in a suitable buffer (e.g., phosphate-buffered saline) to create a uniform suspension.

5. Bioanalysis by LC-MS/MS:

-

This compound concentrations in plasma and brain homogenate are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Sample Preparation: Proteins are precipitated from plasma and brain homogenate samples by adding a solvent like acetonitrile containing an internal standard. Samples are then centrifuged, and the supernatant is analyzed.

-

Chromatography: Separation is achieved on a C18 reverse-phase column with a gradient elution using mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode, with specific precursor-to-product ion transitions for this compound and the internal standard.

-

A standard curve is generated using known concentrations of this compound in the respective matrix (plasma or brain homogenate) to quantify the compound in the study samples.

Mandatory Visualizations

DLK Signaling Pathway

The following diagram illustrates the canonical signaling pathway involving DLK, which is inhibited by this compound.

Experimental Workflow for In Vivo BBB Permeability Assessment

The following diagram outlines the experimental workflow for assessing the BBB permeability of this compound in a preclinical setting.

Conclusion

The available data robustly demonstrate that this compound effectively penetrates the blood-brain barrier and achieves therapeutically relevant concentrations in the central nervous system. The favorable pharmacokinetic profile, characterized by a brain-to-plasma ratio greater than one, supports its continued investigation as a potential treatment for a range of neurodegenerative disorders. The experimental protocols outlined in this guide provide a framework for the consistent and reliable assessment of BBB permeability for this compound and other CNS-targeted drug candidates.

References

Whitepaper: The Role of Dual Leucine Zipper Kinase (DLK) in Axonal Regeneration

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Dual Leucine Zipper Kinase (DLK), also known as MAP3K12, is a master regulator of the neuronal response to axonal injury. As a member of the Mitogen-Activated Protein Kinase Kinase Kinase (MAP3K) family, DLK functions as a critical sensor of axonal damage, initiating a complex signaling cascade that governs both regenerative and degenerative outcomes.[1][2] In the peripheral nervous system (PNS), where neurons exhibit a greater intrinsic capacity for repair, DLK activation is essential for orchestrating a robust transcriptional program that promotes successful axon regrowth.[3][4] Conversely, in the central nervous system (CNS), which has a limited ability to regenerate, the same DLK-mediated pathway often leads to neuronal apoptosis.[5][6] This dual functionality positions DLK as a pivotal, yet complex, therapeutic target for neural repair. This technical guide provides an in-depth exploration of the DLK signaling pathway, its mechanisms in driving axonal regeneration, key experimental findings, and the methodologies used to elucidate its function.

The Core DLK Signaling Pathway

Upon axonal injury, DLK protein levels rapidly increase, initiating a conserved signaling cascade.[5] DLK acts as an upstream kinase, phosphorylating and activating the MAP2K family members MKK4 and MKK7.[1] These, in turn, phosphorylate and activate the c-Jun N-terminal Kinases (JNKs) and, to some extent, p38 MAPKs.[7][8]

The specificity of this pathway is partly conferred by scaffolding proteins, most notably JNK-Interacting Protein 3 (JIP3). JIP3 binds to DLK and JNK, forming a signaling module that is crucial for the retrograde transport of injury signals from the axon to the cell body.[4][9] In the nucleus, activated JNK phosphorylates transcription factors, with c-Jun being a primary target.[4] Phosphorylated c-Jun (p-cJun) then drives the expression of a suite of regeneration-associated genes (RAGs).[3] DLK signaling is also required for the injury-induced activation of other key transcription factors, such as STAT3.[4]

Mechanism of Action in Axonal Regeneration

DLK's role in regeneration is multifaceted, encompassing injury detection, signal transmission, and the initiation of a specific genetic program.

Injury Sensing and Retrograde Signaling

DLK functions as a primary sensor of axonal stress. Triggers for its activation include not only physical transection but also cytoskeletal disruption. Following an injury in the periphery, a critical step for regeneration is the communication of this event back to the neuronal cell body, a process known as retrograde injury signaling.[3] DLK is indispensable for this process. It is required for the retrograde transport of key signaling molecules, including phosphorylated STAT3 (p-STAT3) and the JIP3 scaffold protein, from the injury site to the soma.[4] Loss of DLK abolishes the accumulation of these pro-regenerative signals in the cell body, effectively blinding the neuron to the distal injury.[4]

The DLK-Dependent Transcriptional Program

Once the injury signal reaches the nucleus, the DLK-JNK-cJun axis initiates a broad transcriptional response.[3][5] This program is essential for mounting a regenerative response. Studies using conditional DLK knockout mice have shown that the vast majority of gene expression changes that occur after nerve injury are dependent on DLK.[3][10] These DLK-dependent genes are enriched for functions related to ion transport, immune response, and cytoskeletal dynamics, all of which are critical for axonal regrowth.[3] However, this transcriptional program is a double-edged sword, as it also includes the induction of pro-apoptotic genes.[5][11]

Contrasting Roles in the PNS and CNS

The outcome of DLK activation differs dramatically between the PNS and CNS.[3]

-

In the PNS , neurons have a high intrinsic capacity for regeneration. Here, DLK activation robustly promotes axonal regrowth and is required for the "conditioning lesion effect," where a prior injury enhances the speed and success of regeneration from a subsequent injury.[4]

-

In the CNS , the environment is inhibitory to regeneration, and adult neurons have a lower intrinsic growth capacity.[3] Consequently, the DLK-induced stress response, in the absence of a productive regenerative outcome, often defaults to an apoptotic pathway, leading to neuronal death.[5][6] Despite this, DLK is still mechanistically required for the limited regeneration that can be induced in the CNS, for example, by co-deletion of the tumor suppressor PTEN.[5][11] This highlights that while DLK activation is necessary for the growth program, it is not sufficient to overcome the inhibitory barriers of the CNS.

Quantitative Data on DLK Function

The following tables summarize key quantitative findings from studies using genetic mouse models to investigate DLK's role in axonal regeneration and injury signaling.

Table 1: Effect of DLK Deletion on In Vivo Axon Regeneration

| Model System | Measurement | Control (Wild-Type) | DLK Knockout (KO) | Key Finding | Citation |

|---|---|---|---|---|---|

| PNS: Sciatic Nerve Crush | Regeneration distance at 3 days | ~1.5 mm | ~0.5 mm | DLK is required for robust PNS axon regeneration. | [4] |

| PNS: Conditioning Lesion | Axon regrowth in vitro post-lesion | ~35% of neurons >400µm | ~5% of neurons >400µm | The pro-regenerative conditioning effect is abolished in DLK KO neurons. | [4] |

| CNS: Optic Nerve Crush | Number of regenerating axons | Modest regrowth | Significantly reduced | DLK is required for the limited, spontaneous regeneration after CNS injury. | [5] |

| CNS: Optic Nerve Crush + PTEN Deletion | Number of regenerating axons | Substantial regrowth | Significantly reduced | DLK is necessary for PTEN-deletion-induced CNS axon regeneration. | [5][11] |

| CNS: Corticospinal Tract (CST) Injury + PTEN Deletion | Regeneration Index (50µm caudal) | ~12 | ~1 (similar to control) | Co-deletion of DLK and its homolog LZK completely blocks PTEN-induced CST regeneration. |[12] |

Table 2: Effect of DLK Deletion on Molecular Markers of Injury Response

| Measurement | Condition | Control (Wild-Type) | DLK Knockout (KO) | Key Finding | Citation |

|---|---|---|---|---|---|

| p-cJun Levels in DRG | 3 days post-sciatic nerve injury | Strong increase | No increase | DLK is essential for injury-induced c-Jun activation. | [4] |

| p-STAT3 Levels in DRG | 3 days post-sciatic nerve injury | Strong increase | No increase | DLK is required for the nuclear accumulation of p-STAT3 after injury. | [4] |

| Regeneration Gene Expression (e.g., Sema6a, Igfbp3) | 72h post-sciatic nerve injury | Significant upregulation | Upregulation abolished | DLK controls the transcriptional program for regeneration-associated genes. | [3] |

| RGC Survival | 14 days post-optic nerve crush | ~20% survival | ~80% survival | DLK deletion provides robust protection against injury-induced neuronal death in the CNS. |[5][13] |

Experimental Protocols

Elucidating the function of DLK has relied on a combination of genetic, molecular, and surgical techniques in animal models.

Animal Models and Surgical Procedures

-

Genetic Models: The primary tool is the conditional knockout mouse using the Cre-lox system. Dlk floxed mice (DLKF/F) are crossed with mice expressing Cre recombinase under a neuron-specific promoter (e.g., Advillin-Cre for sensory neurons, HB9-Cre for motor neurons) to achieve cell-type-specific deletion of DLK.[3][4]

-

PNS Injury Model (Sciatic Nerve Crush): Adult mice are anesthetized, and the sciatic nerve is exposed at the thigh level. The nerve is crushed for 15-30 seconds with fine forceps and then released. The wound is closed, and animals are allowed to recover. Regeneration is typically assessed at time points from 3 to 14 days post-injury.[4]

-

CNS Injury Model (Optic Nerve Crush): Following anesthesia, the optic nerve is accessed intraorbitally without damaging the ophthalmic artery. The nerve is crushed for 3-5 seconds with self-closing forceps approximately 1-2 mm behind the optic globe. Retinal Ganglion Cell (RGC) survival and axonal regeneration are assessed, typically after 14 days.[5]

Key Methodologies

-

Immunohistochemistry (IHC) for Axon Regeneration: To quantify regeneration, nerve sections are stained with antibodies against markers of regenerating axons, such as SCG10, and general neuronal markers like βIII-tubulin (Tuj1). The distance of axonal regrowth past the crush site is measured.[4]

-

Western Blotting for Signaling Pathway Activation: Dorsal Root Ganglia (DRG) or retinas are dissected from control and injured animals. Protein lysates are separated by SDS-PAGE and probed with antibodies specific for phosphorylated (active) forms of proteins (e.g., p-cJun, p-STAT3, p-JNK) and total protein levels as controls.[4]

-

Transcriptomic Analysis (RNA-Seq): DRGs from wild-type and DLK conditional KO mice are harvested at various time points after sciatic nerve injury. RNA is extracted, and next-generation sequencing is performed to identify all genes whose expression changes in a DLK-dependent manner.[3]

-

In Vitro DRG Neuron Culture and Regrowth Assay: DRG neurons are dissected from adult mice (with or without a prior in vivo "conditioning" nerve lesion) and cultured. After allowing neurons to adhere, axon length is measured after a set time (e.g., 16-24 hours) to assess intrinsic regenerative capacity.[4]

The Dichotomy of DLK: Regeneration vs. Apoptosis

The most compelling aspect of DLK biology is its dual role in promoting both life (regeneration) and death (apoptosis).[1][7] The prevailing model posits that DLK activation initiates a generalized "axonal stress response" that primes the neuron for both outcomes simultaneously by upregulating both pro-regenerative and pro-apoptotic genes.[5][6] The ultimate fate of the neuron is determined by the cellular context and the integration of other signaling pathways.

-

If the neuron possesses high intrinsic growth potential and is in a permissive environment (PNS), the regenerative program dominates, and the apoptotic signals may be suppressed by active regrowth.[5]

-

If the neuron is in a non-permissive environment (CNS) where regeneration stalls, the sustained pro-apoptotic signaling leads to cell death.[6]

This demonstrates that DLK is a master switch for the injury response, but the track the train takes—regeneration or self-destruction—is determined by downstream conditions.

Conclusion and Therapeutic Implications

DLK is unequivocally a central node in the neuronal response to axonal injury, essential for initiating the retrograde signaling and transcriptional changes required for regeneration. Its paradoxical role in also promoting apoptosis, particularly in the CNS, makes it a challenging but highly attractive therapeutic target. A simple, systemic inhibition of DLK kinase activity would likely be detrimental, as it would block the potential for regeneration while protecting against cell death.[5][11]

Future therapeutic strategies may need to be more sophisticated, potentially involving:

-

Transient DLK inhibition to protect neurons in the acute phase after injury, followed by its removal to permit regeneration.

-

Targeting downstream effectors to selectively block the apoptotic branches of the pathway while leaving the pro-regenerative arms intact.

-

Combination therapies that pair DLK pathway modulation with strategies to enhance the intrinsic growth state of neurons (e.g., PTEN inhibition) and overcome extrinsic inhibitory cues in the CNS.

Further research into the upstream activators of DLK and the specific downstream substrates that mediate its divergent functions will be critical to unlocking the full therapeutic potential of targeting this master regulatory kinase.

References

- 1. An axonal stress response pathway: degenerative and regenerative signaling by DLK - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An axonal stress response pathway: degenerative and regenerative signaling by DLK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DLK regulates a distinctive transcriptional regeneration program after peripheral nerve injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dual leucine zipper kinase is required for retrograde injury signaling and axonal regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. DLK initiates a transcriptional program that couples apoptotic and regenerative responses to axonal injury - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The DLK signalling pathway—a double-edged sword in neural development and regeneration - PMC [pmc.ncbi.nlm.nih.gov]